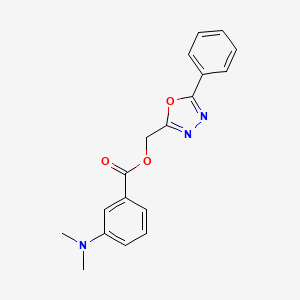

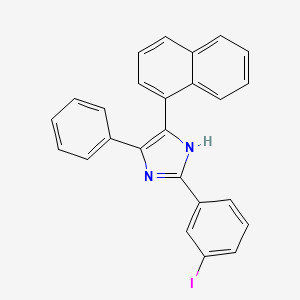

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This ring is known for its stability and ability to participate in various chemical reactions.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with proteins such as oxidoreductase . These proteins play a crucial role in various biological processes, including cellular respiration and detoxification.

Mode of Action

It’s known that the compound acts as a ligand, coordinating through the nitrogen atom . This interaction can lead to changes in the target protein’s structure and function, potentially altering cellular processes.

Biochemical Pathways

Given its potential interaction with oxidoreductase proteins , it may influence pathways involving oxidation-reduction reactions. These reactions are fundamental to numerous biological processes, including energy production and cellular defense mechanisms.

Result of Action

Similar compounds have shown antiviral and antimicrobial activities , suggesting that this compound may also have potential therapeutic applications.

Análisis Bioquímico

Biochemical Properties

It has been found that 5-phenyl-1,3,4-oxadiazol-2(3H)-ones, a related class of compounds, are potent inhibitors of Notum carboxylesterase activity . Notum is a negative regulator of the Wnt signaling pathway, which plays an essential role in both development and adult mammalian biology .

Cellular Effects

Some oxadiazole derivatives have shown significant anti-inflammatory activity . They have been found to reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats and inhibit the production of TNF-α and IL-1β in serum .

Molecular Mechanism

It is known that 5-phenyl-1,3,4-oxadiazol-2(3H)-ones can inhibit Notum carboxylesterase activity by removing an essential palmitoleoyl moiety from Wnt proteins, thereby rendering them inactive .

Temporal Effects in Laboratory Settings

It is known that the effects of some oxadiazole derivatives can change over time .

Dosage Effects in Animal Models

Some oxadiazole derivatives have shown significant anti-inflammatory activity at certain dosages .

Metabolic Pathways

It is known that some oxadiazole derivatives can be metabolized in the body .

Transport and Distribution

It is known that some oxadiazole derivatives can be transported and distributed within cells .

Subcellular Localization

It is known that some oxadiazole derivatives can localize to specific compartments or organelles within cells .

Métodos De Preparación

The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate typically involves the cyclization of N,N’-diacylhydrazines. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, which can be substituted with bromomethylphenyl or bromoalkyl groups. The resulting bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives. These esters are subsequently hydrolyzed in an aqueous methanol solution to form the final product .

Análisis De Reacciones Químicas

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or lead tetraacetate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Cyclization: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids.

Aplicaciones Científicas De Investigación

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents.

Medicine: It has shown promise in the development of anticancer drugs due to its ability to inhibit the growth of cancer cells.

Comparación Con Compuestos Similares

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate can be compared with other similar compounds, such as:

Raltegravir: An antiretroviral drug containing a 1,3,4-oxadiazole ring.

Zibotentan: An anticancer agent with a similar oxadiazole structure.

Coumarin-oxadiazole hybrids: These compounds exhibit antioxidant activity and are used in various medicinal applications.

The uniqueness of this compound lies in its specific combination of the oxadiazole ring with the dimethylamino benzoate moiety, which imparts unique chemical and biological properties.

Propiedades

IUPAC Name |

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-21(2)15-10-6-9-14(11-15)18(22)23-12-16-19-20-17(24-16)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGZKQQNDDGTJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)OCC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chlorophenyl)-6-hydroxy-5-[(2-methylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B4990525.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4990526.png)

![2-[3-(2,3-Dimethylphenoxy)propylamino]ethanol](/img/structure/B4990531.png)

![N-ethyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4990541.png)

![(5Z)-1-(2-fluorophenyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4990562.png)

![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-morpholinyl)-1-butanamine](/img/structure/B4990594.png)

![1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)

![1-Methyl-4-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4990612.png)

![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)

![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)